An In-Depth Technical Guide to Fmoc-Phe(F5)-OH for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Fmoc-Phe(F5)-OH for Researchers and Drug Development Professionals
Fmoc-L-Pentafluorophenylalanine (Fmoc-Phe(F5)-OH), identified by CAS number 205526-32-5, is a synthetically modified amino acid derivative that has garnered significant interest in the fields of peptide chemistry, drug discovery, and materials science. Its unique pentafluorinated aromatic structure imparts distinct physicochemical properties that researchers can leverage to enhance the stability, bioactivity, and therapeutic potential of peptides.
This technical guide provides a comprehensive overview of Fmoc-Phe(F5)-OH, including its core properties, detailed experimental protocols for its use in solid-phase peptide synthesis, and insights into its application in modulating biological pathways.
Core Physicochemical Properties
Fmoc-Phe(F5)-OH is a white to off-white solid, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus and a pentafluorinated phenyl ring on the side chain of the phenylalanine residue.[1][2][3] This fluorination significantly increases the hydrophobicity and alters the electronic properties of the amino acid, which can influence peptide folding, stability, and interaction with biological targets.[1]
| Property | Value | Source(s) |
| CAS Number | 205526-32-5 | [4] |
| Molecular Formula | C₂₄H₁₆F₅NO₄ | [1][4] |
| Molecular Weight | 477.38 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥98% (HPLC) | [1][5] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[3][6] A stock solution in DMSO can be prepared at a concentration of 200 mg/mL (418.95 mM) with the aid of ultrasonication.[3] | [3][6] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] | [3] |
Applications in Peptide Synthesis and Drug Design
The primary application of Fmoc-Phe(F5)-OH is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for the stepwise addition of amino acids to a growing peptide chain on a solid support. The unique properties of the pentafluorophenyl side chain offer several advantages in drug design:
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Enhanced Stability: The incorporation of pentafluorophenylalanine can increase the resistance of peptides to proteolytic degradation, thereby extending their in vivo half-life.
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Modulation of Bioactivity: The altered steric and electronic profile of the side chain can lead to improved binding affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs).
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Conformational Control: The bulky and hydrophobic nature of the pentafluorophenyl group can be used to induce specific secondary structures, such as β-turns, in the peptide backbone, which can be crucial for biological activity.
Experimental Protocols
The following section provides a detailed methodology for the incorporation of Fmoc-Phe(F5)-OH into a peptide sequence using manual Fmoc-SPPS.
Workflow for Fmoc Solid-Phase Peptide Synthesis
This workflow outlines the key steps involved in synthesizing a peptide containing a pentafluorophenylalanine residue.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Phe(F5)
This protocol describes the manual steps for incorporating Fmoc-Phe(F5)-OH into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).
Materials:
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Fmoc-Rink Amide resin
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Fmoc-protected amino acids
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Fmoc-Phe(F5)-OH
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N,N'-Dimethylformamide (DMF), peptide synthesis grade
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Piperidine
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Coupling reagent (e.g., HBTU, HATU)
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Base (e.g., N,N-Diisopropylethylamine - DIPEA)
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Dichloromethane (DCM)
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Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
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Cold diethyl ether
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Reaction vessel with a sintered glass filter
Procedure:
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Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.
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Fmoc Deprotection:
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Add a solution of 20% piperidine in DMF to the resin.
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Agitate the mixture for 5 minutes and then drain the solution.
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Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
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Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
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-
Coupling of Fmoc-Phe(F5)-OH:
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In a separate vial, dissolve Fmoc-Phe(F5)-OH (2-4 equivalents relative to the resin loading) and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.
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Add DIPEA (2 equivalents for every 1 equivalent of amino acid) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the mixture for 1-2 hours at room temperature to allow for coupling. The progress of the reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.
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-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
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Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
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Final Deprotection and Cleavage:
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After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
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Wash the resin with DCM and dry it under vacuum.
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Add the cleavage cocktail to the dry resin and incubate at room temperature with occasional swirling for 2-3 hours.
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-
Peptide Precipitation and Purification:
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the peptide by adding cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
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Dry the crude peptide pellet.
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Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Modulation of Signaling Pathways: A Case Study with Somatostatin (B550006) Analogs
The incorporation of fluorinated phenylalanine residues has been shown to modulate the interaction of peptides with their target receptors, thereby influencing downstream signaling pathways. A notable example is the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates the endocrine system by binding to a family of five G-protein-coupled receptors (SSTR1-5).
Analogs of somatostatin containing fluorinated phenylalanine have been synthesized to improve their receptor binding affinity and selectivity. For instance, the replacement of Phenylalanine at position 7 with a difluorophenylalanine derivative in a somatostatin analog has been shown to result in remarkable affinity for SSTR2 and SSTR3.
Activation of SSTR2 by somatostatin or its analogs typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to a decrease in the activity of Protein Kinase A (PKA), ultimately resulting in the desired physiological response, such as the inhibition of hormone secretion.
Simplified SSTR2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the SSTR2 receptor.
